![molecular formula C10H14ClN3O4 B14237822 2,2'-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol) CAS No. 383369-27-5](/img/structure/B14237822.png)
2,2'-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol) is a chemical compound with the molecular formula C10H15ClN3O4 It is known for its unique structure, which includes an amino group, a chloro group, and a nitro group attached to a phenyl ring, along with two ethan-1-ol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol) typically involves the reaction of 4-amino-2-chloro-5-nitroaniline with ethylene oxide. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The reaction can be represented as follows:
[ \text{4-Amino-2-chloro-5-nitroaniline} + 2 \text{Ethylene oxide} \rightarrow \text{2,2’-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol)} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2’-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2,2’-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,2’-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and covalent bonds with target molecules. These interactions can lead to the inhibition or activation of specific enzymes or receptors, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2’-[(4-Amino-3-nitrophenyl)azanediyl]di(ethan-1-ol)
- 2,2’-[(2-Amino-4-nitrophenyl)azanediyl]di(ethan-1-ol)
Uniqueness
2,2’-[(4-Amino-2-chloro-5-nitrophenyl)azanediyl]di(ethan-1-ol) is unique due to the presence of the chloro group, which can significantly influence its reactivity and interactions compared to similar compounds
Propiedades
Número CAS |
383369-27-5 |
|---|---|
Fórmula molecular |
C10H14ClN3O4 |
Peso molecular |
275.69 g/mol |
Nombre IUPAC |
2-[4-amino-2-chloro-N-(2-hydroxyethyl)-5-nitroanilino]ethanol |
InChI |
InChI=1S/C10H14ClN3O4/c11-7-5-8(12)10(14(17)18)6-9(7)13(1-3-15)2-4-16/h5-6,15-16H,1-4,12H2 |
Clave InChI |
AGHFLOFJUNCVDV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=CC(=C1Cl)N(CCO)CCO)[N+](=O)[O-])N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



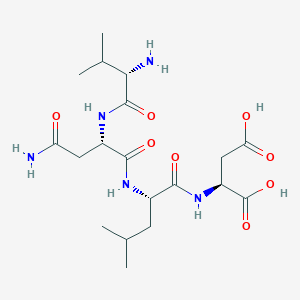
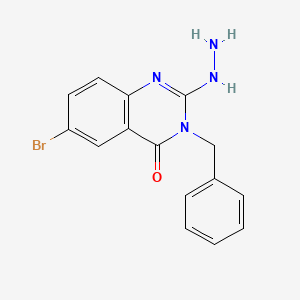
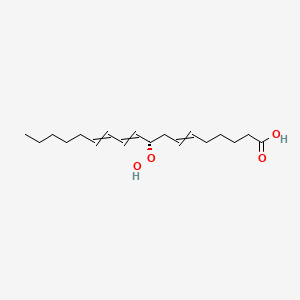

![5-[(4-Butoxyphenyl)ethynyl]-1,3-difluoro-2-isothiocyanatobenzene](/img/structure/B14237799.png)
![N-(4-Methoxyphenyl)-N'-[4-(3-methylphenyl)-5-(pyridin-4-yl)-1,3-thiazol-2-yl]urea](/img/structure/B14237808.png)
![Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14237810.png)

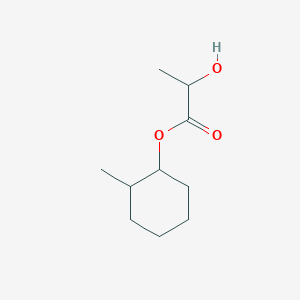
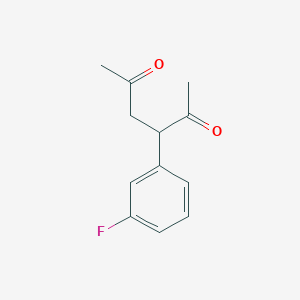

![N-[4-(2-Ethyl-4-phenyl-1,3-thiazol-5-yl)pyridin-2-yl]acetamide](/img/structure/B14237835.png)
![Benzonitrile, 3-[4-(2-quinolinyl)-2-oxazolyl]-](/img/structure/B14237841.png)
